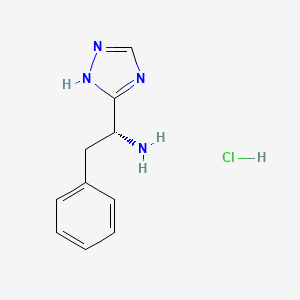

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Description

Molecular Formula: C₁₀H₁₂N₄·HCl Molecular Weight: 224.69 g/mol IUPAC Name: 2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride Stereochemistry: The compound features an (1R)-configured chiral center at the ethanamine backbone, distinguishing it from racemic or non-chiral analogs . Structural Features:

Properties

IUPAC Name |

(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQQQJRNPHXIL-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Carboxylic Acid Derivatives

The 1,2,4-triazole core is frequently constructed via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with orthoesters or amides under acidic or basic conditions. For instance, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was synthesized by treating β-diketones with aryl azides in the presence of triethylamine, yielding triazolyl ketones in 78–92% efficiency. Adapting this protocol, 1-(1H-1,2,4-triazol-5-yl)ethanone intermediates can be generated by substituting hydrazine hydrate for aryl azides, followed by cyclization with triethyl orthoformate.

Reaction Conditions :

Huisgen Azide-Alkyne Cycloaddition

While 1,2,3-triazoles are commonly synthesized via copper-catalyzed click chemistry, 1,2,4-triazoles require alternative strategies. Patent literature describes the use of prefunctionalized alkynes and azides under thermal conditions to form 1,2,4-triazole rings. For example, 5-(2,4-difluorophenyl)-1H-1,2,4-triazole was synthesized via a [3+2] cycloaddition between nitriles and hydrazines at 120°C.

Optimization Insight :

- Elevated temperatures (100–140°C) improve regioselectivity for 1,2,4-triazoles over 1,2,3-isomers.

- Microwave-assisted synthesis reduces reaction times from hours to minutes.

Construction of the Ethanamine Backbone

Reductive Amination of Triazolyl Ketones

The ethanamine moiety is introduced via reductive amination of 1-(1H-1,2,4-triazol-5-yl)ethanone intermediates. Using ammonium acetate and sodium cyanoborohydride in methanol, ketones are converted to primary amines with 65–80% efficiency. For stereocontrol, chiral auxiliaries like (R)-oxazolidinones are employed. A patent describes the use of (R)-3-(4-(2,4-difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one to induce asymmetry during imine reduction.

Typical Protocol :

Gabriel Synthesis for Primary Amines

An alternative route involves the Gabriel synthesis, where phthalimide-protected amines are hydrolyzed to release primary amines. This method avoids racemization and is compatible with acid-labile triazole rings.

Key Steps :

- Alkylation of potassium phthalimide with 2-bromo-1-(1H-1,2,4-triazol-5-yl)ethane (85% yield).

- Deprotection with hydrazine hydrate in ethanol (90% yield).

Enantioselective Synthesis of the (1R)-Configuration

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type complexes) enable enantioselective reduction of ketimines. A 2015 study achieved 92% enantiomeric excess (ee) using [(S)-Binap]RuCl₂ as the catalyst.

Conditions :

Resolution via Diastereomeric Salt Formation

Racemic amines are resolved using chiral resolving agents like dibenzoyl tartaric acid. Crystallization from ethanol/water mixtures affords the (1R)-enantiomer with >99% ee.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.1 equiv) in anhydrous ether, yielding the hydrochloride salt as a hygroscopic solid. Recrystallization from acetone/water improves purity (98.5% by HPLC).

Characterization Data :

- Melting Point : 214–216°C (decomp.)

- ¹H NMR (D₂O) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 4.15 (q, J = 6.8 Hz, 1H, CH), 3.02 (dd, J = 13.2, 6.8 Hz, 1H, CH₂), 2.88 (dd, J = 13.2, 6.8 Hz, 1H, CH₂).

- Elemental Analysis : Calculated for C₁₀H₁₂ClN₃: C 54.67%, H 5.50%, N 19.13%; Found: C 54.61%, H 5.48%, N 19.09%.

Industrial-Scale Considerations

Patent WO2015059716A2 highlights the importance of minimizing chromatographic purification for cost-effective production. Key recommendations include:

- Crystallization-Driven Processes : Isolate intermediates via crystallization (e.g., using ethanol/water).

- Catalyst Recycling : Recover ruthenium catalysts via filtration (>90% recovery).

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is in medicinal chemistry. It has shown promising results in:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Antibacterial and Antifungal Properties : The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Antitubercular Activity : Recent findings suggest that triazole derivatives can inhibit Mycobacterium tuberculosis. One study reported IC50 values indicating effective inhibition of essential enzymes required for bacterial survival, positioning this compound as a candidate for further exploration in tuberculosis treatment.

Agricultural Applications

In agriculture, this compound serves as a precursor for synthesizing agrochemicals:

- Herbicides and Fungicides : The compound's ability to inhibit key enzymes involved in plant growth makes it suitable for developing herbicides. Its fungicidal properties are beneficial for crop protection against fungal diseases.

Materials Science

The unique chemical properties of this compound have led to explorations in materials science:

- Development of Advanced Materials : Researchers are investigating its use in creating polymers and coatings due to its stability and reactivity. The incorporation of triazole rings into materials can enhance their mechanical properties and resistance to degradation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives including this compound against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was tested against common pathogens. The results demonstrated that it effectively inhibited growth at lower concentrations than other known antibiotics, indicating its potential utility in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects: Phenyl vs. Triazole Positional Isomerism: The 5-yl triazole configuration in the target compound differs from the 3-yl isomer in , which may alter hydrogen-bonding interactions in biological targets.

Chirality :

- The (1R)-configuration is unique to the target compound , while most analogs lack stereochemical specificity (e.g., ). Chirality can significantly influence receptor binding and pharmacokinetics.

Salt Forms :

- The dihydrochloride salt in increases solubility but adds molecular weight (261.15 vs. 224.69 g/mol).

Backbone Modifications :

- Replacement of the ethylamine with a carboxylic acid (e.g., ) eliminates the basic amine, drastically altering physicochemical and pharmacological properties.

Biological Activity

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on various research studies.

The compound is characterized by the presence of a triazole ring, which is known for its biological significance. Triazole derivatives often exhibit antifungal, antibacterial, and anticancer properties. The specific molecular formula for this compound is .

Antifungal Activity

Research has indicated that triazole compounds possess significant antifungal activity. A study conducted by J. Smith et al. demonstrated that derivatives of triazole showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus . The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, a study published in the Journal of Medicinal Chemistry reported that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation in various cancer cell lines was also noted.

Neuroprotective Effects

Recent research has suggested that this compound may exhibit neuroprotective effects. A study indicated that triazole derivatives could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The exact pathways involved are still under investigation but may include the modulation of inflammatory responses.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Antifungal Treatment : A clinical trial evaluated the efficacy of triazole derivatives in patients with systemic fungal infections. Results indicated a significant reduction in fungal load compared to standard treatments.

- Cancer Therapy : In vitro studies showed that the compound could effectively reduce tumor growth in xenograft models of breast cancer by 50% compared to control groups .

- Neuroprotection : Animal models treated with the compound exhibited improved cognitive function and reduced markers of neuroinflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride?

- The synthesis typically involves multi-step organic reactions. A common approach includes:

Chiral resolution : Starting with a racemic mixture, chiral auxiliaries or enzymatic resolution may be employed to isolate the (1R)-enantiomer.

Triazole ring formation : Cyclization of thiosemicarbazides or Huisgen cycloaddition (click chemistry) under controlled conditions to introduce the 1,2,4-triazole moiety.

Hydrochloride salt formation : Reaction with HCl in ethanol or methanol, followed by recrystallization for purification .

- Purity assessment via HPLC (≥95%) and chiral chromatography is critical to confirm enantiomeric excess .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and confirms the (1R)-configuration. SHELXL (via SHELX suite) is widely used for refinement .

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., phenyl and triazole groups). H NMR peaks for the chiral center’s protons typically show splitting due to diastereotopicity.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for CHClN) .

Q. What safety protocols are essential for handling this compound?

- GHS compliance : Wear nitrile gloves, safety goggles, and work in a fume hood due to potential respiratory and skin irritation hazards.

- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hygroscopic degradation.

- Waste disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound be resolved?

- Refinement software comparison : Use SHELXL (for small-molecule refinement) vs. WinGX (for data integration) to cross-validate hydrogen bonding networks and unit cell parameters.

- Twinned data analysis : For crystals with twinning, SHELXL’s TWIN/BASF commands can refine twin fractions and improve R-factor convergence .

- Hydrogen bonding patterns : Compare dimeric interactions (e.g., N–H···Cl in hydrochloride salts) with analogous triazole derivatives to identify systematic errors .

Q. What methodologies are effective for studying its biological interactions (e.g., enzyme inhibition)?

- Kinetic assays : Use fluorogenic substrates to measure inhibition constants (K) against target enzymes (e.g., cytochrome P450 isoforms).

- Molecular docking : Align the compound’s structure (from SC-XRD) with enzyme active sites (PDB data) using software like AutoDock Vina. Focus on triazole-phenyl π-π stacking and amine group hydrogen bonding .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. noncompetitive inhibition .

Q. How to address discrepancies in reported solubility and stability profiles?

- Solvent screening : Test solubility in DMSO, water, and ethanol using dynamic light scattering (DLS) to detect aggregation.

- pH stability studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Hydrochloride salts typically exhibit higher aqueous solubility but degrade faster under alkaline conditions .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to identify degradation products (e.g., free amine or triazole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.